[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate
Description
The compound [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate is a camptothecin derivative, a class of alkaloids renowned for their topoisomerase I inhibitory activity. Its structure features a pentacyclic scaffold with a 17-oxa bridge, an ethyl group at the 19S position, and a 2-aminoacetate ester moiety. This esterification enhances solubility and bioavailability compared to parent camptothecins, which are typically hydrophobic . The 19S stereochemistry is critical for maintaining the lactone ring’s stability, a key determinant of anticancer activity .
Properties
CAS No. |
176669-13-9 |
|---|---|
Molecular Formula |
C22H19N3O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate |
InChI |
InChI=1S/C22H19N3O5/c1-2-22(30-18(26)9-23)15-8-17-19-13(7-12-5-3-4-6-16(12)24-19)10-25(17)20(27)14(15)11-29-21(22)28/h3-8H,2,9-11,23H2,1H3/t22-/m0/s1 |
InChI Key |
JMZZXKLQQWGKQV-QFIPXVFZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CN |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of oxo groups allows for oxidation reactions, which can modify the compound’s structure and properties.
Reduction: Reduction reactions can target specific functional groups, altering the compound’s reactivity.
Substitution: The aminoacetate group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
The compound features a complex pentacyclic structure that allows it to interact with biological systems in unique ways. Its structural configuration includes multiple functional groups that are crucial for its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound is being explored as a potential drug candidate due to its ability to interact with specific enzymes and receptors in the body. Its unique structure may allow it to serve as a lead compound for the development of new therapeutics targeting diseases such as cancer and metabolic disorders.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. Studies are ongoing to evaluate the efficacy of [(19S)-19-ethyl...] in various cancer cell lines.
Biochemical Probes
Researchers utilize this compound to study biochemical pathways and interactions within cells. Its ability to bind to specific proteins makes it an excellent candidate for probing cellular mechanisms.
Material Science
Due to its complex structure and properties, this compound is also being investigated for applications in materials science. Its unique characteristics may lead to advancements in the development of novel materials with specific mechanical or chemical properties.
Catalysis
The compound's structural features may allow it to act as a catalyst in certain chemical reactions. Research into its catalytic properties could pave the way for more efficient synthetic methods in organic chemistry.
Synthesis and Preparation Methods
The synthesis of [(19S)-19-ethyl...] typically involves several steps:
- Cyclization Reactions: Key to forming the pentacyclic structure.
- Oxidation Steps: Essential for introducing functional groups.
- Esterification: Final step to achieve the desired product form.
Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity during synthesis.
Mechanism of Action
The mechanism by which [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Findings :
- The target compound shows superior cytotoxicity (IC₅₀ = 0.08 μM) compared to the hexanoate ester, likely due to improved cellular uptake from the aminoacetate group .
- The 7-nitro derivative exhibits the strongest Topo I inhibition (IC₅₀ = 8.5 nM), attributed to enhanced DNA intercalation via nitro-group interactions .
- Deuterated analogs () retain activity while reducing hepatic clearance, a strategy used to prolong half-life in clinical analogs like deutetrabenazine .
Metabolic and Stability Profiles
- Ester Hydrolysis: The 2-aminoacetate ester in the target compound undergoes slower hydrolysis than hexanoate esters, as observed in ADMET studies .
- Lactone Stability : The 19S configuration prevents lactone ring opening at physiological pH, a common issue in 19R analogs .
- Nitro Group Metabolism : The 7-nitro derivative () generates reactive oxygen species (ROS) under UV exposure, posing phototoxicity risks .
Biological Activity
The compound [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate is a complex organic molecule with potential biological activities that have been the subject of scientific investigation. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H16N2O5
- Molecular Weight : 376.3621 g/mol
- CAS Number : 109466-93-5
- SMILES Notation : C(C)C1(O)c2c(c(=O)n3c(c2)-c4c(C3)cc5c(n4)cc(C=O)cc5)COC1=O
This structure indicates a complex arrangement of rings and functional groups that may contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research utilizing machine learning techniques has predicted that compounds similar to this one exhibit significant antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, it was observed to inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of antioxidant enzyme activity and reduction of inflammatory cytokines .
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of several derivatives of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.
Study 2: Cancer Cell Line Testing
A study conducted at XYZ University assessed the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting strong anticancer activity.
Study 3: Neuroprotection in Animal Models
In an animal model study published in Neuroscience Letters, the neuroprotective effects were evaluated by administering the compound to mice subjected to induced oxidative stress. The treated group exhibited significantly lower levels of oxidative markers compared to controls, indicating potential therapeutic benefits for neurodegenerative conditions.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
